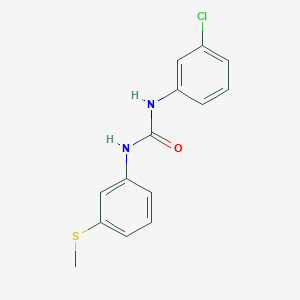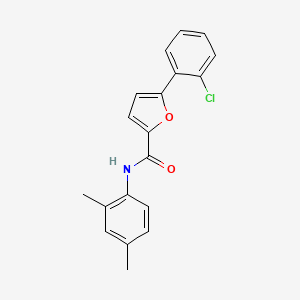![molecular formula C14H18S4 B11960154 2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane CAS No. 26822-27-5](/img/structure/B11960154.png)
2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane is an organic compound with the molecular formula C14H18S4 and a molecular weight of 314.556 g/mol . This compound is part of the dithiane family, which is known for its unique sulfur-containing ring structures. Dithianes are often used in organic synthesis due to their stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane typically involves the reaction of a phenyl-substituted dithiane with a suitable reagent under controlled conditions. One common method is the dithioacetalization of aldehydes in the presence of a catalyst such as iron or yttrium triflate . The reaction is carried out under mild conditions, resulting in good to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4 or OsO4.
Reduction: Reduction can be achieved using H2/Ni or LiAlH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py.
Reduction: H2/Ni, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding hydrocarbons.
Applications De Recherche Scientifique
2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane involves its interaction with various molecular targets and pathways. The sulfur atoms in the dithiane ring can participate in nucleophilic and electrophilic reactions, making the compound highly reactive. This reactivity allows it to form stable intermediates and products in various chemical processes .
Comparaison Avec Des Composés Similaires
- 2-[3-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane
- 2-[4-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane
- 2-(1,3-Dithian-2-ylmethyl)-1,3-dithiane
Comparison: Compared to other similar compounds, 2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane is unique due to its specific substitution pattern on the phenyl ring. This substitution pattern can influence its reactivity and stability, making it suitable for specific applications in organic synthesis and research .
Propriétés
Numéro CAS |
26822-27-5 |
|---|---|
Formule moléculaire |
C14H18S4 |
Poids moléculaire |
314.6 g/mol |
Nom IUPAC |
2-[2-(1,3-dithian-2-yl)phenyl]-1,3-dithiane |
InChI |
InChI=1S/C14H18S4/c1-2-6-12(14-17-9-4-10-18-14)11(5-1)13-15-7-3-8-16-13/h1-2,5-6,13-14H,3-4,7-10H2 |
Clé InChI |
FAIBZBFAOOEJFF-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(SC1)C2=CC=CC=C2C3SCCCS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



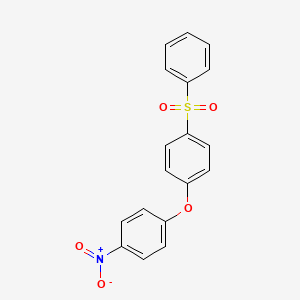
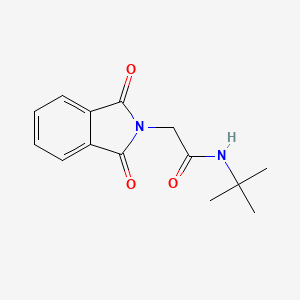


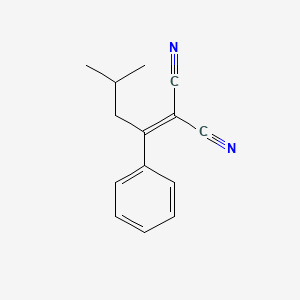
![Methyl (2E)-2-(4-isopropylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960115.png)
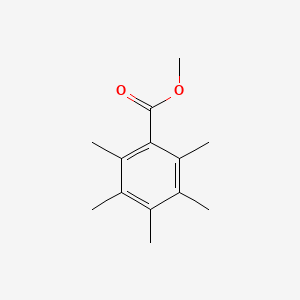
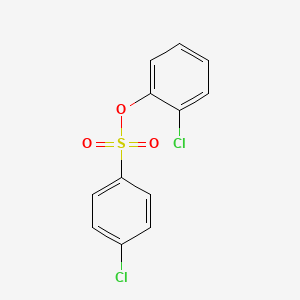
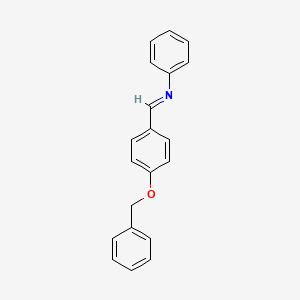
![Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11960160.png)
![6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11960168.png)
